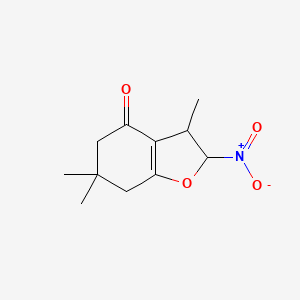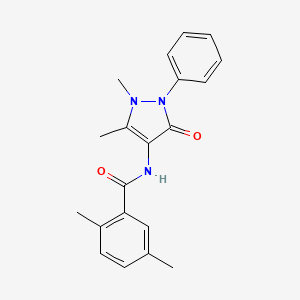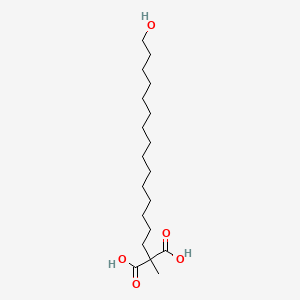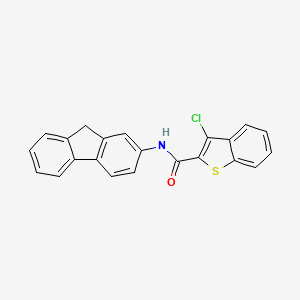![molecular formula C16H17ClO2S B4898487 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol](/img/structure/B4898487.png)
1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol, also known as CBTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. CBTP is a white crystalline powder that has a molecular formula of C19H19ClO2S and a molecular weight of 346.88 g/mol. In
Aplicaciones Científicas De Investigación
1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has been studied for its potential applications in various fields of science. In medicine, this compound has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent and for its ability to reduce oxidative stress. In agriculture, this compound has been shown to have insecticidal properties against various pests, including aphids, whiteflies, and thrips. This compound has also been studied for its potential use as a fungicide and herbicide. In material science, this compound has been used as a building block for the synthesis of various polymers and materials.
Mecanismo De Acción
The mechanism of action of 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes and proteins. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells. In insects, this compound has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that plays a role in the transmission of nerve impulses. By inhibiting AChE, this compound can cause paralysis and death in insects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different organisms. In cancer cells, this compound has been shown to induce cell cycle arrest, apoptosis, and autophagy. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors. In insects, this compound has been shown to cause paralysis and death by disrupting the nervous system. This compound has also been shown to have an impact on the reproductive system of insects, reducing their ability to reproduce.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. This compound is also relatively inexpensive compared to other compounds with similar properties. However, this compound has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. This compound also has a relatively short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for the study of 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol. In medicine, this compound could be further studied for its potential use in combination therapy with other anti-cancer agents. This compound could also be studied for its potential use in the treatment of other diseases, such as inflammation and neurodegenerative disorders. In agriculture, this compound could be further studied for its potential use as a biopesticide, which could reduce the use of synthetic pesticides and their impact on the environment. This compound could also be studied for its potential use in the development of new materials with unique properties. Overall, this compound has great potential for various applications in science and could be a valuable tool for researchers in different fields.
Métodos De Síntesis
The synthesis of 1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol involves the reaction of 4-chlorobenzyl chloride with sodium thiosulfate followed by the reaction of the resulting product with phenoxypropanol. The reaction is carried out under specific conditions, including temperature, pressure, and pH, to ensure the formation of the desired product. The yield of this compound can be optimized by adjusting the reaction parameters, such as the molar ratio of the starting materials and the reaction time.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methylsulfanyl]-3-phenoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO2S/c17-14-8-6-13(7-9-14)11-20-12-15(18)10-19-16-4-2-1-3-5-16/h1-9,15,18H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCSBLBWXTYIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CSCC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B4898409.png)
![2-[(4-methoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B4898417.png)

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxyacetamide](/img/structure/B4898421.png)
![2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4898424.png)


![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-cyano-N-(3,4-dimethylphenyl)acrylamide](/img/structure/B4898439.png)



![1-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthol](/img/structure/B4898471.png)
![N-(4-fluorobenzyl)-3-{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4898490.png)
